(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid
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Overview
Description
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methylpyrimidin-5-yl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a halogenated pyrimidine derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product. This includes the careful selection of catalysts, bases, and solvents, as well as the implementation of efficient purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The methoxy and methyl groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Solvents: Organic solvents like THF and DMF are typically employed.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in the synthesis of more complex organic molecules .
Scientific Research Applications
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methylpyrimidin-5-yl)boronic acid involves its ability to form reversible covalent bonds with various biological targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme inhibition and other biochemical processes . The methoxy and methyl groups on the pyrimidine ring can also influence the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A widely used boronic acid derivative with similar reactivity but different structural features.
(4-Methoxyphenyl)boronic Acid: Shares the methoxy group but differs in the aromatic ring structure.
(6-Methylpyridin-3-yl)boronic Acid: Similar in having a methyl group on a heterocyclic ring but differs in the position and type of heterocycle.
Uniqueness
(4-Methoxy-6-methylpyrimidin-5-yl)boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This makes it a valuable reagent in the synthesis of complex molecules and in various scientific research applications .
Properties
Molecular Formula |
C6H9BN2O3 |
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Molecular Weight |
167.96 g/mol |
IUPAC Name |
(4-methoxy-6-methylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H9BN2O3/c1-4-5(7(10)11)6(12-2)9-3-8-4/h3,10-11H,1-2H3 |
InChI Key |
YCCLXMFBNOLTLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(N=CN=C1OC)C)(O)O |
Origin of Product |
United States |
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